1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-7-11-5-6-13(9)10/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPZQMGLKRVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249623 | |
| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-53-0 | |
| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole
Classical Synthetic Approaches
Traditional methods for constructing the 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole core rely on foundational reactions in heterocyclic chemistry, primarily involving condensation and subsequent cyclization steps. These methods are characterized by their stepwise nature, building the complex scaffold from simpler, readily available precursors.
Condensation Reactions Utilizing o-Phenylenediamine (B120857) Derivatives
The cornerstone of benzimidazole (B57391) synthesis is the condensation reaction between an o-phenylenediamine and a carbonyl-containing compound, such as an aldehyde or carboxylic acid. nih.govresearchgate.net This highly efficient method forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. semanticscholar.org In the context of this compound, this initial step involves reacting o-phenylenediamine with a reactant that can also provide the atoms for the adjacent pyrazine (B50134) ring or be modified to do so.
A typical route involves the condensation of o-phenylenediamine with glyoxal (B1671930) or its derivatives under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which is primed for subsequent cyclization. The choice of the second reactant is critical for building the foundation of the pyrazino ring. Alternative strategies may involve using pre-formed benzimidazole derivatives that bear a functional group suitable for building the second heterocyclic ring.
Table 1: Examples of Classical Condensation Reactions for Benzimidazole Formation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product Type | Reference |
| o-Phenylenediamine | Aromatic Aldehydes | p-Toluenesulfonic acid | Grinding, Solvent-free | 1,2-Disubstituted Benzimidazole | nih.gov |
| o-Phenylenediamine | Glyoxal Derivatives | Acetic Acid / Ethanol | Elevated Temperatures | Benzimidazole Precursor | |
| o-Phenylenediamine | Carboxylic Acids | p-Toluenesulfonic acid / Toluene | Reflux | 2-Substituted Benzimidazole | researchgate.netresearchgate.net |
| o-Phenylenediamine | Orthoesters | ZrOCl₂·8H₂O, TiCl₄, etc. | Room Temperature | 2-Substituted Benzimidazole | mdpi.com |
These initial condensation reactions are fundamental, creating the stable benzimidazole core upon which the tetrahydropyrazine (B3061110) ring can be constructed.
Cyclization Reactions for Core Formation
Following the initial formation of a suitably substituted benzimidazole, an intramolecular cyclization is required to form the fused tetrahydropyrazino ring. This ring-closing step is pivotal in forming the final tricyclic architecture. The strategy often involves a benzimidazole derivative with a two-carbon chain attached to one of the nitrogen atoms, terminating in a reactive group like an amine or a halide.
For example, a common precursor would be a 1-(2-aminoethyl)-2-substituted-benzimidazole. Intramolecular cyclization of this intermediate, often promoted by heat or a catalyst, leads to the formation of the six-membered tetrahydropyrazine ring fused to the benzimidazole core. The reaction proceeds via nucleophilic attack of the terminal amine onto the C2 position of the benzimidazole ring, or onto an electrophilic center attached to the second nitrogen atom of the imidazole ring. The synthesis of related benzimidazole-fused systems, such as 1,2,4-thiadiazoles, also employs multistep cyclizations initiated by reagents like methanesulfonyl chloride, highlighting the versatility of intramolecular ring-closing strategies. nih.gov
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules like this compound. These advanced strategies include powerful bond-forming reactions that can reduce the number of synthetic steps, improve yields, and allow for greater molecular diversity.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a powerful tool for derivatizing the this compound scaffold. researchgate.net This approach is particularly useful for introducing a variety of functional groups onto the core structure, allowing for the fine-tuning of its chemical properties.
A relevant synthetic strategy has been demonstrated in the synthesis of the analogous 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. In this method, a precursor molecule containing an easily displaceable benzotriazolyl group is synthesized. nih.gov This group can then be substituted by a wide range of nucleophiles, including hydrides (from NaBH₄), cyanide (from NaCN), phosphites, and Grignard reagents, to afford novel derivatives in high yields (78-95%). nih.gov This methodology can be adapted for the synthesis of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazoles, providing a versatile route to a library of related compounds.
Table 2: Nucleophilic Substitution on a Heterocyclic Precursor
| Nucleophile Source | Reagent | Resulting Substituent | Yield (%) | Reference |
| Hydride | NaBH₄ | -H | 95 | nih.gov |
| Cyanide | NaCN | -CN | 88 | nih.gov |
| Phosphonate | Triethyl phosphite | -P(O)(OEt)₂ | 92 | nih.gov |
| Allyl | Allyltrimethylsilane | -CH₂CH=CH₂ | 85 | nih.gov |
| Silyl Enol Ether | 1-(Trimethylsiloxy)cyclohexene | -C₆H₉O | 82 | nih.gov |
| Grignard Reagents | PhMgBr, MeMgBr | -Ph, -Me | 78-80 | nih.gov |
Data adapted from the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a structurally related system.
Domino and Multicomponent Reactions (MCRs) for Fused Heterocycles
Domino and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems. beilstein-journals.org These reactions combine three or more reactants in a single pot to form a product that incorporates the majority of the atoms from the starting materials. dntb.gov.ua This strategy avoids the need for isolating intermediates, thereby saving time, reagents, and solvents.
The synthesis of fused benzimidazole derivatives can be achieved through such elegant pathways. A domino synthesis for tricyclic benzimidazole derivatives has been developed using continuous flow reactors, which involves a sequence of nitro group reduction, intramolecular ring closure, dehydration, and a second intramolecular cyclization. semanticscholar.org An MCR for the synthesis of this compound could conceivably involve the one-pot reaction of o-phenylenediamine, a 1,2-dicarbonyl compound (like glyoxal), and a source of ammonia (B1221849) or a primary amine, catalyzed to proceed through a cascade of C-N bond formations and cyclizations. nih.gov Such reactions are powerful tools for rapidly generating molecular complexity and building libraries of heterocyclic compounds. windows.netnih.gov
Metal-Catalyzed Synthetic Routes
The use of metal catalysts has revolutionized the synthesis of benzimidazoles and related heterocycles, offering milder reaction conditions, shorter reaction times, and improved yields. growingscience.com A variety of metals have been employed to catalyze the key condensation and cyclization steps.
Supported gold nanoparticles (AuNPs), particularly on a TiO₂ support, have been shown to be highly effective catalysts for the reaction between o-phenylenediamine and aldehydes at ambient temperatures, producing 2-substituted benzimidazoles in high yields. nih.gov Iron catalysts, such as Fe(III)-porphyrin complexes, have been used in one-pot, three-component processes to produce benzimidazoles via domino C-N bond formation and cyclization. nih.gov Other metal-based catalysts, including various Lewis acids like ZrCl₄, have also proven effective. mdpi.com These metal-catalyzed methods could be applied to the synthesis of the this compound system, for example, by catalyzing the intramolecular N-arylation or reductive amination needed to close the pyrazine ring.
Table 3: Comparison of Metal Catalysts in Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Key Advantages | Reference |
| Au/TiO₂ | o-Phenylenediamine, Aldehydes | CHCl₃:MeOH | Ambient temperature, High yields, Reusable catalyst | nih.gov |
| Fe(III) porphyrin | Benzo-1,2-quinone, Aldehydes, NH₄OAc | Dichloromethane | One-pot, three-component, Mild conditions | nih.gov |
| ZrCl₄ | o-Phenylenediamines, Orthoesters | Anhydrous EtOH | Room temperature, Excellent yields | mdpi.com |
| CuO Nanoparticles | o-Phenylenediamine, Aldehydes | Solvent-free | Short reaction times, High yields, Reusable catalyst | semanticscholar.org |
The application of these advanced catalytic systems provides a green and efficient alternative to classical methods for the synthesis of complex heterocyclic structures.
Enantioselective Synthesis Approaches
The development of enantioselective routes to chiral heterocyclic compounds is a significant area of synthetic chemistry. While specific, documented enantioselective methods for the direct synthesis of the this compound core are not extensively detailed in the reviewed literature, the principles of asymmetric synthesis are broadly applied to related benzimidazole structures. These approaches are critical for producing enantiomerically pure compounds, which is often essential for evaluating their specific interactions with biological systems. General strategies in asymmetric synthesis that could be conceptually applied to this scaffold include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of precursors to control the stereochemical outcome of the cyclization reactions that form the core structure.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, offering advantages such as significantly reduced reaction times, increased product yields, and cleaner reaction profiles. nih.gov This technology has been successfully applied to the synthesis of various benzimidazole derivatives and fused systems.
For instance, microwave irradiation has been employed in the one-pot, three-component synthesis of 1,2-disubstituted benzimidazoles, demonstrating the efficiency of this method. mdpi.com In a relevant example of forming a fused pyrazine ring system, a convenient synthesis of substituted pyrazino[1,2-a]benzimidazol-1(2H)ones was achieved via a microwave-assisted Buchwald-Hartwig type cyclization. nih.gov This approach converted 3-anilino-pyrazinones into the desired tricyclic structures with the aid of a palladium catalyst under microwave heating. nih.gov Similarly, the synthesis of pyrimido[1,2-a]benzimidazoles has been effectively carried out using microwave activation for the cyclocondensation of β-keto esters with 2-aminobenzimidazole, resulting in high yields within minutes. researchgate.net These examples underscore the potential and effectiveness of microwave-assisted protocols for the efficient construction of the broader pyrazino[1,2-a]benzimidazole (B13791295) scaffold and its analogues. nih.gov
The table below summarizes representative examples of microwave-assisted synthesis for related benzimidazole-fused systems.
| Starting Materials | Product Type | Catalyst/Conditions | Reaction Time | Yield (%) |
| 3,5-Dichloropyrazinones, o-bromoanilino derivatives | Pyrazino[1,2-a]benzimidazol-1(2H)ones | 10% Pd(PPh₃)₄, K₂CO₃, DMF, 150°C | 25 min | Not specified |
| 2-Aminobenzimidazole, β-keto esters | Pyrimido[1,2-a]benzimidazol-4-ones | Microwave activation | 3 min | 74–94% |
| N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-Disubstituted benzimidazoles | 1% mol Er(OTf)₃, Solvent-free | 5-10 min | 86–99% |
| o-Phenylenediamine, Aryl aldehyde | 2-Arylsubstituted benzimidazoles | TiCl₄, THF | Not specified | Good |
Derivatization and Functionalization Strategies of the this compound System
Oxidation and Reduction Pathways
The chemical reactivity of the this compound system includes its behavior under oxidative and reductive conditions. The fully saturated pyrazino ring is susceptible to oxidation, which can lead to the formation of aromatic or partially saturated systems. For example, studies on analogous 1,2,3,4-tetrahydropyridine structures have shown they can be sensitive to oxidation, sometimes leading to the corresponding pyridinium (B92312) species. mdpi.com While direct oxidation studies on the title compound are not widely reported, such transformations could be expected to alter the geometry and electronic properties of the molecule.
Conversely, reduction pathways are less relevant for the already saturated tetrahydropyrazino portion of the core but could be applied to derivatives containing reducible functional groups. For example, if the benzimidazole ring or substituents on the core structure contain nitro or carbonyl groups, these could be targeted for reduction to introduce new functionalities like amino or hydroxyl groups, respectively. The choice of reducing agent would be critical to ensure selectivity and preserve the core heterocyclic structure.
Electrophilic and Nucleophilic Substitutions on the Core Structure
The benzimidazole portion of the core structure is amenable to electrophilic substitution reactions, typically occurring on the benzene ring. The positions for substitution are influenced by the existing substituents and the electron-donating nature of the fused imidazole ring.
Nucleophilic substitution reactions are also a key strategy for functionalizing the system. A powerful method for introducing diversity involves creating a derivative that contains a good leaving group. For the analogous 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) system, a versatile synthetic intermediate has been developed by installing a benzotriazolyl group on the pyrazino ring. nih.gov This benzotriazolyl group can then be displaced by a wide range of nucleophiles, allowing for the introduction of various functionalities. nih.gov
The table below illustrates the versatility of this approach in the related indole (B1671886) system, which serves as a model for potential derivatization of the this compound core.
| Nucleophile/Reagent | Introduced Functional Group | Yield (%) |
| NaBH₄ | Hydrogen | 95% |
| NaCN | Cyano (-CN) | 85% |
| Triethyl phosphite | Diethylphosphonate | 88% |
| Allyltrimethylsilane | Allyl | 82% |
| Grignard reagents | Alkyl/Aryl groups | 78-90% |
Data adapted from the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov
Formation of Hybrid Molecules and Fused Systems with Other Heterocycles (e.g., Triazole, Thiazole (B1198619), Indole, Oxazepines, Pyrrolidines, Quinoxalines)
Creating hybrid molecules by incorporating other heterocyclic rings is a common strategy in medicinal chemistry to develop novel scaffolds with enhanced biological activities. The this compound system can be linked to or fused with various other heterocycles.
Triazole: The combination of benzimidazole and triazole moieties has been a particularly fruitful area of research. researchgate.netfrontiersin.orguomustansiriyah.edu.iqnih.gov The 1,2,3-triazole ring, often installed using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), serves as a stable and versatile linker to connect the benzimidazole core to other molecular fragments. researchgate.net Microwave-assisted synthesis has been effectively used to create benzimidazole derivatives containing a 1,2,4-triazole (B32235) ring, yielding pure products in short time frames. nih.gov These hybrid molecules have been explored for a range of biological applications. frontiersin.orguomustansiriyah.edu.iqnih.gov
Thiazole and Quinoxaline (B1680401): The fusion of benzimidazole with other heterocyclic systems like thiazole and quinoxaline is a known synthetic strategy to create polycyclic aromatic systems. uobaghdad.edu.iqrjptonline.org For example, new heterocyclic compounds have been synthesized that consist of fused benzodiazepine, quinoxaline, benzimidazole, and thiazole rings. uobaghdad.edu.iq While not directly starting from the tetrahydropyrazino[1,2-a]benzimidazole core, these syntheses demonstrate the chemical compatibility and synthetic accessibility of these combined heterocyclic systems. uobaghdad.edu.iqrjptonline.org
Indole: The indole nucleus is another important heterocycle that can be combined with the benzimidazole framework. Syntheses of indole–benzimidazole-based 1,2,3-triazole hybrids have been reported, again using click chemistry, often under microwave irradiation. researchgate.net Furthermore, the direct analogue of the title compound, 1,2,3,4-tetrahydropyrazino[1,2-a]indole, has been synthesized and derivatized, highlighting the close synthetic relationship between these two systems. nih.govnih.govresearchgate.net
The research into these hybrid molecules demonstrates the modularity of heterocyclic synthesis, where established structural motifs can be combined to generate novel and complex chemical structures.
Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives. ¹H-NMR, in particular, provides valuable information about the chemical environment of hydrogen atoms within the molecule.
In the ¹H-NMR spectra of pyrido[1,2-a]benzimidazoles, a related class of compounds, the proton signals of the pyridine ring are typically observed in distinct regions. researchgate.net The H1 proton, being adjacent to the electron-withdrawing bridgehead nitrogen atom, is significantly deshielded and appears in the weakest field. researchgate.net Conversely, the H2 proton signal is usually found in the strongest field region of the spectrum. researchgate.net Among the aromatic protons of the benzimidazole (B57391) moiety, the H8 signal generally exhibits the smallest chemical shift, while the H9 signal is observed at a lower field. researchgate.net The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the heterocyclic core. researchgate.net
For benzimidazole derivatives, the protons of the methylene groups often appear as singlet signals. For instance, in N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide, the methylene protons (CH₂-ph) present as a singlet in the range of δ 3.70–3.91 ppm. nih.gov The NH protons are typically observed as D₂O exchangeable signals at a downfield region, for example, between δ 11.74 and 12.78 ppm. nih.gov Aromatic protons appear as multiplet signals in their expected regions, generally between δ 7.36 and 8.24 ppm. nih.gov
It is important to note that benzimidazoles with a hydrogen atom at the N-1 position can undergo rapid tautomerism, which can lead to averaged signals in the NMR spectrum. nih.gov This results in the observation of single signals for protons that would otherwise be in different chemical environments in a static structure. nih.gov
Interactive Data Table: Representative ¹H-NMR Data for Benzimidazole Derivatives
| Compound | Functional Group | Chemical Shift (δ ppm) |
| 2-(4-Methylphenyl)-1H-benzimidazole | NH | 12.83 (s, 1H) |
| Aromatic-H | 8.08 (d, J = 8.4 Hz, 2H), 7.58 (s, 2H), 7.37 (d, J = 7.8 Hz, 2H), 7.20 (dd, J1=6.0 Hz, J2 = 3.0 Hz, 2H) | |
| CH₃ | 2.39 (s, 3H) | |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | NH | 12.76 (s, 1H) |
| Aromatic-H | 8.13 (d, J = 3.0 Hz, 2H), 7.56 (s, 2H), 7.18 (dd, J1=5.4 Hz, J2 = 3.0 Hz, 2H), 7.13 (d, J = 2.4 Hz, 2H) | |
| OCH₃ | 3.85 (s, 3H) | |
| 2-(4-Chlorophenyl)-1H-benzimidazole | NH | 13.00 (s, 1H) |
| Aromatic-H | 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) |
Data sourced from various studies on substituted benzimidazoles. rsc.org
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound derivatives, mass spectrometry is crucial for confirming their identity and assessing their purity.
The mass spectra of benzimidazole derivatives often show the molecular ion peak as the base peak, indicating the stability of the heterocyclic ring system. researchgate.net The fragmentation patterns are highly dependent on the nature and position of the substituents. researchgate.net Common fragmentation pathways for 1- or 2-substituted benzimidazoles are similar and may involve the sequential loss of small molecules like hydrogen cyanide (HCN). researchgate.net
In a study of imidazobenzodiazepines, which contain a condensed benzimidazole ring, the fragmentation of a derivative with an ester function showed two distinct pathways. journalijdr.com One pathway involved the loss of an ethylene molecule followed by the ejection of carbon dioxide, while the other pathway began with the loss of an ethoxy radical followed by the loss of a ketene molecule and then carbon monoxide. journalijdr.com
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides exact mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This level of detail is essential for the unambiguous identification of novel compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key structural features.
The IR spectra of benzimidazole derivatives typically show a characteristic absorption band for the C=N stretching vibration of the imidazole (B134444) ring, which is often observed around 1623-1631 cm⁻¹. rsc.org The N-H stretching vibration of the benzimidazole ring gives rise to a band in the region of 3435-3449 cm⁻¹. rsc.org For substituted derivatives, additional bands corresponding to the specific functional groups will be present. For example, a methoxy group (-OCH₃) will show a C-O stretching band around 1244 cm⁻¹, and a methyl group (-CH₃) will exhibit a C-H stretching band around 2965 cm⁻¹. rsc.org
In a study of N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide, the IR spectrum showed absorption bands in the ranges of 3220–3128 cm⁻¹ and 1670–1699 cm⁻¹ corresponding to the NH and C=O groups, respectively. nih.gov The absence or presence of certain bands can provide crucial information about the success of a chemical reaction and the structure of the resulting product.
Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | 3435 - 3449 |
| C=N stretch (imidazole) | 1623 - 1631 |
| C-O stretch (methoxy) | ~1244 |
| C-H stretch (methyl) | ~2965 |
| C=O stretch (amide) | 1670 - 1699 |
Data compiled from spectroscopic studies of various benzimidazole derivatives. nih.govrsc.org
X-ray Diffraction Crystallography for Solid-State Structure Determination
For derivatives of the benzimidazole family, X-ray crystallography has been used to confirm the planarity of the benzimidazole core. researchgate.net In many cases, the benzimidazole group is nearly planar, with only slight deviations of the constituent atoms. researchgate.netnih.gov The crystal structures are often stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···N, C-H···O) and π-π stacking interactions. researchgate.netnih.gov
In a study of a Co(II) complex of a this compound derivative, X-ray crystallography revealed a distorted tetrahedral geometry around the cobalt ion. The crystal structure was stabilized by intermolecular C–H⋯Cl hydrogen bonding, which formed a three-dimensional helical network. Such detailed structural information is invaluable for understanding the solid-state properties and potential intermolecular interactions of these compounds.
Advanced Spectroscopic Methods in Stereochemical Analysis
For this compound derivatives that are chiral, the determination of their stereochemistry is essential. Advanced spectroscopic and chromatographic techniques are employed for the separation and analysis of enantiomers.
Chiral high-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers. mdpi.commdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.commdpi.com Polysaccharide-based CSPs are commonly used for the enantioseparation of various chiral compounds, including those with imidazole and triazole moieties. researchgate.net
Capillary electrophoresis (CE) with a chiral selector is another powerful technique for enantiomeric separation. mdpi.comnih.gov Cyclodextrins are frequently used as chiral selectors in CE, where they form inclusion complexes with the enantiomers to different extents, allowing for their separation. nih.gov
The choice of the chiral separation method and the specific conditions (e.g., mobile phase, chiral selector, temperature) are critical for achieving successful enantiomeric resolution. researchgate.netnih.gov The development of effective chiral separation methods is crucial for studying the pharmacological and toxicological properties of individual enantiomers, as they often exhibit different biological activities. nih.gov
Preclinical Pharmacological Investigations and Biological Activities of 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole Derivatives
In Vitro Studies on Biological Targets and Pathways
Enzyme Inhibition Assays
Derivatives of the 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole scaffold have been evaluated against several key enzymes implicated in a range of physiological and pathological processes.
Research has indicated that compounds based on the this compound structure exhibit inhibitory effects on critical enzymes involved in carbohydrate metabolism. Specifically, activity against α-amylase and α-glucosidase has been reported, suggesting a potential role for these derivatives in the modulation of glucose metabolism. These enzymes are pivotal in the digestion of carbohydrates, and their inhibition is a key therapeutic strategy in managing hyperglycemia.
Table 1: Activity of this compound Derivatives on Carbohydrate-Metabolizing Enzymes
| Enzyme | Activity Reported |
| α-Amylase | Inhibitory activity observed |
| α-Glucosidase | Inhibitory activity observed |
An extensive review of the available scientific literature did not yield specific studies on the inhibitory activity of this compound derivatives against the specified kinases: TIE-2, VEGFR-2, IRAK4, PI3Kβ, and MAP kinases. While the broader class of benzimidazole-containing compounds has been investigated for kinase inhibition, data pertaining to this specific fused heterocyclic system is not publicly available.
Table 2: Kinase Inhibition Profile of this compound Derivatives
| Kinase Target | Research Findings |
| TIE-2 | No specific data available |
| VEGFR-2 | No specific data available |
| IRAK4 | No specific data available |
| PI3Kβ | No specific data available |
| MAP Kinases | No specific data available |
Derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a primary approach for the symptomatic treatment of neurological conditions such as Alzheimer's disease. The activity of these compounds against AChE suggests their potential for further investigation in the context of neurodegenerative disorders.
Table 3: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives
| Enzyme | Activity Reported |
| Acetylcholinesterase (AChE) | Inhibitory activity demonstrated |
Receptor Modulation and Antagonism
While tricyclic derivatives related to the this compound class have been evaluated for their receptor binding profiles, specific and detailed research findings on the Corticotropin-Releasing Factor 1 (CRF-1) receptor antagonism of this particular scaffold are not extensively documented in the available literature. Structurally similar compounds, such as 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles, have been more thoroughly investigated as CRF-1 receptor antagonists. However, direct evidence and detailed structure-activity relationships for the pyrazino-congeners are not yet established.
Table 4: Corticotropin-Releasing Factor 1 (CRF-1) Receptor Antagonism of this compound Derivatives
| Receptor Target | Research Findings |
| Corticotropin-Releasing Factor 1 (CRF-1) | Limited specific data available; related tricyclic compounds show receptor binding |
GABAA Receptor Interaction
Derivatives of benzimidazole (B57391), the core structure of this compound, have been investigated for their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a key target in the central nervous system for mediating inhibitory neurotransmission. nih.gov Benzodiazepines, a well-known class of drugs that act on this receptor, enhance GABA-mediated neurotransmission allosterically. nih.gov Research has shown that certain benzimidazole derivatives exhibit a strong affinity for the GABAA receptor, with a notable selectivity for subtypes containing α2 and α3 subunits. nih.gov
In computational studies, the binding capacity of specific benzimidazole compounds with the GABAA receptor has been explored. For instance, the compound "3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one" (OXB2) was studied for its interaction with different GABAA receptor isoforms. The results indicated optimal binding with the α2β2γ2 isoform, suggesting a preferential interaction with subtypes associated with anxiety (α2- and/or α3-containing receptors) over those linked to sedation (α1-containing receptors). nih.gov This highlights the potential for developing benzimidazole-based modulators with specific pharmacological profiles targeting the GABAA receptor complex. nih.govgoogle.com
5-HT2A Receptor Interaction
The this compound scaffold is related to other fused benzimidazole systems that have been shown to interact with serotonin (B10506) receptors, particularly the 5-HT2A subtype. In vitro studies on a series of imidazo[1,2-a]benzimidazole derivatives demonstrated their activity as 5-HT2A receptor antagonists. researchgate.net One specific derivative, 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazole dinitrate, was confirmed through radioligand binding assays to interact with the 5-HT2A receptor subtype. researchgate.net This line of research suggests that modifications of the fused heterocyclic system attached to the benzimidazole core can yield compounds with significant affinity for key neurotransmitter receptors.
CXCR3 Antagonism
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a role in inflammatory responses. Several small molecule antagonists for CXCR3 have been identified, which inhibit the binding of its natural ligands, CXCL10 and CXCL11. medchemexpress.com Examples of potent and selective CXCR3 antagonists include AMG 487, TAK-779, and SCH 546738. medchemexpress.com While the broader benzimidazole scaffold is a versatile pharmacophore explored for a wide range of biological targets, including other chemokine receptors like CXCR4, specific investigations detailing the this compound core as a CXCR3 antagonist are less prominent in the current literature. medchemexpress.comresearchgate.net The development of CXCR3 antagonists remains an active area of research for potential therapeutic applications in inflammatory diseases. medchemexpress.com
TNFα Activity Modulation
Tumor necrosis factor-alpha (TNFα) is a key inflammatory cytokine involved in a wide array of signaling events, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. google.com A series of benzimidazole derivatives have been identified as potent modulators of human TNFα activity. google.com These compounds are being investigated for their potential therapeutic benefits in various human ailments, including autoimmune and inflammatory disorders, neurological conditions, and oncological diseases. google.com The mechanism of action involves interfering with TNFα signaling pathways, thereby regulating cellular survival and death processes. google.com This indicates that the benzimidazole framework, including fused systems like tetrahydropyrazino[1,2-a]benzimidazole, serves as a promising scaffold for developing novel TNFα modulators.
ACE2 Interaction in Antiviral Contexts (e.g., SARS-CoV-2)
The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor is a critical step for viral entry into host cells. nih.govresearchgate.net The benzimidazole scaffold has been identified as a promising structural motif for developing inhibitors of this interaction. nih.gov In vitro studies have demonstrated that certain benzimidazole compounds can abrogate the RBD/ACE2 interaction. nih.govresearchgate.net For example, the FDA-approved drug bazedoxifene, which contains a benzimidazole moiety, was shown to inhibit the RBD/ACE2 interaction with an IC50 value in the micromolar range (1.237 μM). nih.gov Molecular dynamics simulations suggest that these compounds can cause a loss of contact and disrupt specific hydrogen-bond interactions necessary for the stability of the RBD/ACE2 complex. nih.gov These findings underscore the potential of benzimidazole derivatives as building blocks for novel antiviral agents targeting the SARS-CoV-2 entry mechanism. nih.govresearchgate.net
Cellular Assays
Derivatives of benzimidazole and related fused heterocyclic systems have demonstrated significant cytotoxic activity against various cancer cell lines, including the estrogen receptor (ER)-positive breast cancer cell line MCF-7 and the triple-negative breast cancer (TNBC) cell line MDA-MB-468. mdpi.comnih.govresearchgate.net
A study of (S)-2-(substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which are structurally related to the tetrahydropyrazino[1,2-a]benzimidazole core, evaluated their growth inhibitory activity. Several compounds showed potent activity against the MDA-MB-468 cell line, with some exhibiting greater potency than the reference drug gefitinib. mdpi.com Specifically, compounds with 4-NO₂, 4-CN, and 4-OCF₃ substitutions on the N2-benzyl ring displayed GI₅₀ values of 4.03 µM, 2.94 µM, and 2.96 µM, respectively, against MDA-MB-468 cells. mdpi.com
Other novel benzimidazole derivatives have also shown promise. For instance, in one study, four active benzimidazole derivatives (compounds A, 13, 22, and 23) were identified with IC₅₀ values against MCF-7 cells of 19.93 µM, 16.06 µM, 3.98 µM, and 10.59 µM, respectively. researchgate.net Further investigation into benzimidazole-triazole hybrids revealed compounds with strong cytotoxic effects against MCF-7 cells, with IC₅₀ values as low as 8.70 µM and 9.39 µM reported for certain derivatives. nih.gov
The data from these studies highlight the potential of the benzimidazole scaffold and its fused derivatives as a basis for the development of new anticancer agents.
Table 1: Cytotoxic Activity of Tetrahydropyrazino[1,2-a]indole Analogs against MDA-MB-468 Cells mdpi.com
| Compound | Substitution on N2-benzyl ring | GI₅₀ (µM) |
|---|---|---|
| 2b | 4-NO₂ | 4.03 |
| 2f | 4-CN | 2.94 |
| 2g | 4-CF₃ | 5.89 |
| 2h | 3-OCF₃ | 7.05 |
| 2i | 4-OCF₃ | 2.96 |
| Ref 2 | (Reference Compound) | 7.6 |
Table 2: Cytotoxic Activity of Benzimidazole Derivatives against MCF-7 Cells researchgate.net
| Compound | IC₅₀ (µM) |
|---|---|
| A | 19.93 ± 1.84 |
| 13 | 16.06 ± 7.47 |
| 22 | 3.98 ± 0.12 |
| 23 | 10.59 ± 1.61 |
Antimicrobial Activity against Bacterial and Fungal Strains (Gram-positive/negative)
Derivatives of the this compound scaffold have been a subject of significant research for their potential as antimicrobial agents. Studies have demonstrated that these compounds possess a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.
The core benzimidazole structure is a key pharmacophore known for its diverse therapeutic activities, including antimicrobial effects. nih.gov When fused with a tetrahydropyrazine (B3061110) ring, the resulting derivatives show varied and sometimes potent activity. For instance, certain synthesized benzimidazole-hydrazone compounds displayed very notable antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) that were 3-14 times lower than their cytotoxic concentrations, indicating a favorable therapeutic window. nih.gov However, these specific derivatives showed only weak antibacterial activity. nih.gov
In other studies, substituted derivatives have shown more promising antibacterial results. A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives, a closely related structural class, were tested against a panel of bacteria. nih.gov These compounds demonstrated mild to moderate activity, with some derivatives showing potent effects against the pathogenic bacteria used in the study, with MIC values ranging from 3.75 to 60 µ g/disc . nih.gov Specifically, certain derivatives have demonstrated significant activity against Pseudomonas aeruginosa. The mechanism of action for the antibacterial properties of these compounds is believed to involve the disruption of bacterial cell wall synthesis, which ultimately leads to cell lysis and death.
Furthermore, research into other benzimidazole derivatives has highlighted their potential. One study found that a specific oxadiazole derivative of benzimidazole was highly active against Bacillus cereus. mdpi.comresearchgate.net The incorporation of moieties like triazole has also been explored to enhance antimicrobial properties. mdpi.comresearchgate.net
| Derivative Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity. | nih.gov |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Escherichia coli | Mild to moderate activity; some derivatives showed potent activity with MICs from 3.75 to 60 µg/disc. | nih.gov |
| General this compound derivatives | Pseudomonas aeruginosa | Significant activity with MIC as low as 3.75 µg/disc. | |
| General this compound derivatives | Escherichia coli, Streptococcus pyogenes | Antibacterial properties with MICs as low as 2 μg/mL. | |
| Benzimidazole-oxadiazole derivative | Bacillus cereus | Highly active. | mdpi.comresearchgate.net |
Antiviral Activity Evaluation
The benzimidazole nucleus is a component of several clinically important antiviral drugs, making its derivatives, including the this compound series, attractive candidates for antiviral research. nih.gov These heterocyclic compounds have been evaluated against a wide range of DNA and RNA viruses.
Research has shown that specific benzimidazole derivatives can exhibit potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nii.ac.jp Some compounds, particularly those with a (quinolizidin-1-yl)alkyl residue, have demonstrated moderate activity against viruses from the Flaviviridae family, such as Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV), as well as against Coxsackie Virus type B2 (CVB2). nii.ac.jp
The hybridization of the benzimidazole core with other heterocyclic moieties, such as 1,2,3-triazole, has been a successful strategy in developing compounds with antiviral properties. nih.gov For example, certain 3'-azidothymidine (AZT)-derived 1,2,3-triazoles have shown potent inhibition of HIV-1. researchgate.net Recent studies have also focused on the potential of benzimidazole-triazole conjugates against SARS-CoV-2. mdpi.com One such study found that a 1,2,3-triazole-sulfonamide hybrid was effective and safe against SARS-CoV-2 and its Omicron variant in Vero E6 cell lines, likely by preventing viral entry into host cells. mdpi.com The effective concentration (EC50) for this compound was 80.4 µg/mL with a selectivity index of 12.78. mdpi.com
| Derivative Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Potent activity with EC50 values as low as 20 nM. | nii.ac.jp |
| 1-[(quinolizidin-1-yl)alkyl]-benzimidazole derivatives | Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie Virus B2 (CVB2) | Moderately active. | nii.ac.jp |
| Benzimidazole-1,2,3-triazole-sulfonamide hybrid | SARS-CoV-2 and Omicron variant | Effective in vitro with EC50 of 80.4 µg/mL and a selectivity index of 12.78. | mdpi.com |
| 3'-Azidothymidine (AZT)-derived 1,2,3-triazoles | Human Immunodeficiency Virus (HIV-1) | Reported as potent inhibitors. | researchgate.net |
Antioxidant Activity Assessment
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Derivatives of benzimidazole, including the this compound family, have been synthesized and evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation.
Various in vitro assays are employed to determine antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are common methods. In one study, benzimidazole derivatives containing indole (B1671886) and 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphthalene groups were synthesized. nih.gov Several of these compounds demonstrated strong superoxide (B77818) anion scavenging activity at a concentration of 10⁻³ M, with inhibition rates as high as 98%, which was superior to the standard superoxide dismutase (SOD). nih.gov Another compound from this series was the most effective at scavenging the DPPH stable free radical, showing 61% inhibition at the same concentration. nih.gov
Other studies involving triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole (B32235) rings also reported significant antioxidant activity. nih.gov Specific derivatives showed very good scavenging capacity in both DPPH and ABTS assays. nih.gov Similarly, benzimidazole derivatives incorporating salicyl, oxadiazole, and 1,2,4-triazole moieties have demonstrated very good scavenging activity in DPPH and ABTS•+ radical cation decolorization assays. researchgate.net The assessment of antioxidant properties often involves comparing the activity of the synthesized compounds to standard antioxidants like ascorbic acid or trolox.
| Derivative Class | Assay Method | Key Findings | Reference |
|---|---|---|---|
| 6-fluoro-5-substituted-benzimidazoles with indole/tetrahydronaphthalene | Superoxide anion scavenging | Up to 98% inhibition at 10⁻³ M, exceeding standard SOD. | nih.gov |
| 6-fluoro-5-substituted-benzimidazoles with indole/tetrahydronaphthalene | DPPH radical scavenging | Up to 61% inhibition at 10⁻³ M. | nih.gov |
| Triheterocyclic (benzimidazole, thiophene, 1,2,4-triazole) compounds | DPPH, ABTS | Significant antioxidant activity; some compounds showed very high scavenging. | nih.gov |
| Benzimidazoles with salicyl, oxadiazole, 1,2,4-triazole moieties | DPPH, ABTS•+ | Several compounds showed very good scavenging activity. | researchgate.net |
In Vivo Preclinical Models of Biological Efficacy
Animal Models of Microbial Infections
While numerous derivatives of this compound have demonstrated promising antimicrobial activity in vitro, the transition to in vivo preclinical models is a critical step for validating their therapeutic potential. Currently, there is limited published data specifically detailing the use of this chemical family in animal models of microbial infections. However, related studies on benzimidazole derivatives provide a framework for such investigations. For instance, toxicity tests on certain antimicrobial benzimidazole-hydrazone derivatives were conducted using the Artemia salina (brine shrimp) assay, which serves as a preliminary screen for toxicity before advancing to rodent models. nih.gov In vitro toxicity tests on active antibacterial 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives showed that their toxicity was not significantly different from gentamycin at lower concentrations, suggesting potential for safe in vivo evaluation. nih.gov Future research will likely involve systemic infection models in mice or rats, where the efficacy of these compounds in reducing bacterial or fungal load in various organs would be assessed.
Animal Models in Oncology Research
The anticancer properties of benzimidazole derivatives have been investigated, with some studies progressing to in vivo models. The mechanism often involves targeting specific enzymes and pathways crucial for cell proliferation and apoptosis. Hybrid molecules, such as benzimidazole-1,2,3-triazole derivatives, have been evaluated for their cytotoxicity against cancer cell lines like PC3 (prostate cancer) and B16-F10 (melanoma). nih.gov Following promising in vitro results, where a compound was shown to induce G2/M phase arrest and apoptosis, subsequent steps would typically involve xenograft models in immunocompromised mice. nih.gov In these models, human tumor cells are implanted, and the ability of the test compound to inhibit tumor growth is measured. While specific in vivo oncology data for this compound is not extensively detailed in the available literature, the demonstrated in vitro cytotoxicity of related structures against various tumor cells strongly supports their candidacy for future animal studies in oncology. nih.gov
Animal Models for Neurological Disorders (e.g., Anxiolytic, Analgesic Effects)
The application of this compound derivatives and related compounds has been most extensively studied in vivo in the context of neurological disorders. These compounds have been evaluated for anxiolytic and analgesic effects in various rodent models.
Anxiolytic properties are commonly assessed using tests like the elevated plus maze (EPM) and the open field test (OFT). nih.gov In the EPM test, an increase in the time spent in the open arms is indicative of an anxiolytic effect. Novel derivatives of 2,3,4,5-tetrahydro mdpi.comdiazepino[1,2-a]benzimidazole, a structurally similar class, have demonstrated prominent anxiolytic potential in these models. nih.gov Some benzimidazole analogues caused increased locomotion in the open field test, which can be interpreted as anxiolytic-like behavior. nih.gov
Analgesic effects are typically evaluated using the tail flick and hot plate tests, which measure response to thermal pain stimuli. nih.gov Certain cyano-methyl benzimidazole derivatives demonstrated a highly potent analgesic effect in the tail immersion test. nih.gov In another study, a 2,3,4,5-tetrahydro mdpi.comdiazepino[1,2-a]benzimidazole derivative was identified as the most active for its prominent analgesic potential. nih.gov These studies often use standard drugs like diazepam or morphine for comparison. banglajol.inforesearchgate.net The potential mechanism for these neurological effects is thought to involve interaction with receptors such as the GABAA receptor for anxiolytic activity and µ-opioid receptors for analgesia. nih.govnih.gov
| Derivative Class | Animal Model/Test | Biological Effect Studied | Key Findings | Reference |
|---|---|---|---|---|
| Cyano-methyl benzimidazole derivatives | Tail immersion test | Analgesic | Demonstrated highly potent analgesic effect. | nih.gov |
| Benzimidazole analogues | Open field test | Anxiolytic | Most derivatives displayed increased locomotion, suggesting anxiolytic potential. | nih.gov |
| 2,3,4,5-Tetrahydro mdpi.comdiazepino[1,2-a]benzimidazole derivatives | Elevated plus maze, Open field test | Anxiolytic | Prominent anxiolytic potential observed. | nih.gov |
| 2,3,4,5-Tetrahydro mdpi.comdiazepino[1,2-a]benzimidazole derivatives | Tail flick, Hot plate | Analgesic | One derivative showed prominent analgesic potential. | nih.gov |
| 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives | Computational models | Stress-related disorders (Anxiety, Depression) | Identified as potential corticotropin-releasing factor 1 (CRF-1) receptor antagonists. | nih.gov |
Animal Models for Inflammatory Processes
The anti-inflammatory potential of benzimidazole derivatives, including the this compound scaffold, has been evaluated in various established animal models of inflammation. These in vivo studies are crucial for understanding the physiological effects of these compounds.
A frequently used model is the Freund's complete adjuvant (FCA)-induced arthritis model in rats, which mimics the chronic inflammatory conditions of rheumatoid arthritis. nih.gov In this model, administration of benzimidazole derivatives has been shown to significantly reduce inflammation, pannus formation, and the infiltration of inflammatory cells into the joints. nih.gov Key observational parameters include the arthritic score, which grades the severity of redness, swelling, and erythema, and the measurement of paw edema using a plethysmometer. nih.gov Studies have demonstrated that treatment with these derivatives can lead to a notable decrease in paw volume compared to untreated arthritic control groups. nih.gov
Another common model is the carrageenan-induced paw edema model in mice or rats, which is used to assess acute anti-inflammatory activity. nih.govnih.gov Following the injection of carrageenan, a localized inflammatory response is induced. The efficacy of test compounds is determined by their ability to inhibit the resulting paw edema. nih.gov Certain 2-substituted benzimidazole derivatives have shown a comparable anti-inflammatory effect to the standard drug diclofenac (B195802) sodium in this model. nih.gov Similarly, some 1,2,6-trisubstituted benzimidazoles have also been evaluated for their ability to reduce edema in this assay. nih.gov Serotonin-induced aseptic arthritis is another model where the anti-inflammatory effects of related heterocyclic compounds have been demonstrated. biomedpharmajournal.org
These animal models provide essential preclinical data, showing that benzimidazole derivatives can effectively attenuate both acute and chronic inflammatory responses in vivo. nih.govnih.gov
Mechanisms of Biological Action at the Molecular and Cellular Level
The biological activities of this compound and related benzimidazole derivatives stem from their interactions with specific molecular targets, leading to the modulation of key cellular pathways.
Molecular docking and computational studies have been instrumental in elucidating the binding modes of benzimidazole derivatives to their protein targets. These studies reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their inhibitory activity.
One significant target is the Corticotropin-Releasing Factor-1 (CRF-1) receptor, implicated in stress-related disorders. nih.govnih.gov Docking analyses of tetrahydropyrimido[1,2-a]benzimidazole derivatives, which share structural similarities, have shown that these compounds fit into the binding pocket of the CRF-1 receptor. nih.govnih.gov Key interactions include hydrogen bonding with residues like Glu196 and Lys334, and π-π stacking with Trp9. nih.gov The nitrogen atoms of the benzimidazole nucleus are often involved in forming these critical hydrogen bonds. nih.gov
In the context of anticancer activity, tubulin is a well-established target. Benzimidazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule polymerization. researchgate.net Similarly, for antifungal activity, lanosterol (B1674476) 14α-demethylase is a key enzyme target. researchgate.net Molecular docking has shown that the nitrogen atoms of the benzimidazole and attached triazole rings, along with oxygen atoms from substituents, contribute to strong binding within the active site of these enzymes through hydrogen bonding. researchgate.net
For their anti-inflammatory effects, cyclooxygenase (COX) enzymes are primary targets. nih.gov Molecular docking studies have confirmed that benzimidazole derivatives exhibit significant binding affinity with COX enzymes, as well as other targets like Aldose reductase and Phospholipase A2. nih.gov Furthermore, some benzimidazole derivatives have been identified as inhibitors of arginase from Leishmania mexicana (LmARG), with molecular dynamics simulations indicating interactions with important residues for catalysis. mdpi.com
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Tetrahydropyrimido[1,2-a]benzimidazoles | CRF-1 Receptor | Glu196, Lys334, Trp9 | Hydrogen Bonding, π-π Stacking | nih.gov |
| Benzimidazole-Acrylonitrile | Tubulin | Colchicine Binding Site | N/A | researchgate.net |
| Benzimidazolyl-1,2,4-triazoles | β-tubulin | Gln11 | Hydrogen Bonding | researchgate.net |
| Benzimidazole Derivatives | Leishmania mexicana Arginase (LmARG) | Catalytic Residues | N/A | mdpi.com |
| Benzimidazole-Triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Lys721, Thr830 | Hydrogen Bonding | frontiersin.org |
The interaction of this compound derivatives with their molecular targets leads to the inhibition or activation of specific signaling pathways, which underlies their therapeutic effects.
A primary mechanism for the anti-inflammatory activity of benzimidazole derivatives is the inhibition of pathways that produce inflammatory mediators. These compounds have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and secretory phospholipase A2 (sPLA2). nih.govresearchgate.net Inhibition of these enzymes reduces the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.govbiomedpharmajournal.org
Furthermore, these derivatives can suppress the production of pro-inflammatory cytokines. Studies have demonstrated that benzimidazole compounds can inhibit the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.govresearchgate.net The downregulation of TNF-α and IL-6 mRNA expression is a key finding, indicating that the inhibitory action occurs at the transcriptional level. nih.gov This cytokine inhibition is a critical mechanism for their observed anti-inflammatory and immunomodulatory effects. nih.govresearchgate.net
In the context of cancer, derivatives of this scaffold have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway. frontiersin.org By acting as EGFR tyrosine kinase inhibitors, they block downstream signaling cascades that are crucial for cancer cell proliferation and survival. frontiersin.orgnih.gov
| Compound/Derivative | Pathway/Enzyme Inhibited | Effect | Reference |
| Benzimidazole Derivatives | Cyclooxygenase (COX) | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |
| Benzimidazole Derivative (BMZ-AD) | TNF-α, IL-6 | Downregulation of pro-inflammatory cytokine expression | nih.gov |
| Benzimidazole Derivatives | Secretory Phospholipase A2 (sPLA2), 5-Lipoxygenase (5-LOX) | Inhibition of inflammatory mediator production | researchgate.net |
| Benzimidazole/1,2,3-triazole Hybrids | Epidermal Growth Factor Receptor (EGFR) | Inhibition of tyrosine kinase activity | frontiersin.org |
| Leishmania mexicana Arginase (LmARG) Inhibitors | Arginase | Inhibition of polyamine biosynthesis | mdpi.com |
The molecular interactions and pathway modulations initiated by this compound derivatives translate into distinct cellular and phenotypic changes.
In oncology research, a significant cellular impact is the inhibition of cell proliferation. Benzimidazole-triazole hybrids have demonstrated potent antiproliferative activity against various human cancer cell lines, with some compounds showing GI50 values in the nanomolar range. frontiersin.org This antiproliferative effect is often linked to the induction of apoptosis, or programmed cell death. frontiersin.org Studies have shown that potent benzimidazole derivatives can promote apoptosis by activating key effector proteins like caspase-3 and caspase-8, and by modulating the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic Bax protein. frontiersin.org This is further supported by cell cycle analysis, which reveals that some derivatives can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from dividing. nih.gov
In the realm of antimicrobial activity, the mechanism often involves the disruption of essential cellular structures. For example, in antibacterial applications, certain derivatives of this compound are reported to interfere with bacterial cell wall synthesis, which ultimately leads to cell lysis and bacterial death. In antifungal research, benzimidazole-triazole hybrids have been observed to cause membrane damage in Candida albicans, an effect that is likely related to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole Derivatives
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the broader class of benzimidazole-containing compounds, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings for π–π stacking interactions, and hydrophobic regions that contribute to binding affinity. researchgate.net
In the context of fused benzimidazoles, the specific geometry and electronic properties of the fused ring system become critical components of the pharmacophore. While detailed pharmacophore models specifically for 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives are not extensively documented in the available scientific literature, ligand-based drug design approaches on analogous fused systems, such as tetrahydropyrimido[1,2-a]benzimidazoles, have been used to identify essential structural elements for receptor antagonism. nih.gov Such studies typically highlight the importance of the tricyclic core as a central scaffold, with specific positions allowing for substitutions that can modulate interactions with target proteins. nih.gov
Impact of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the this compound core are critical determinants of biological activity and selectivity. Studies on various derivatives have demonstrated a range of pharmacological effects, most notably antimicrobial properties.
The antibacterial efficacy of this class of compounds has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that certain substituted derivatives exhibit significant activity. For instance, some derivatives have demonstrated potent antibacterial action against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 3.75 µ g/disc . Furthermore, other analogues have shown efficacy against pathogens like Escherichia coli and Streptococcus pyogenes with MIC values of 2 μg/mL.
General SAR principles derived from the broader benzimidazole (B57391) class suggest that substitutions at various positions on the benzimidazole ring system significantly influence biological activity. nih.gov The introduction of different functional groups can affect the molecule's electronics, lipophilicity, and steric profile, thereby altering its ability to interact with biological targets. One study noted that while some substituted derivatives were highly effective against specific bacterial strains, others showed more limited activity, underscoring the sensitivity of the scaffold to structural modifications.
Below is a table summarizing the reported antibacterial activity of certain derivatives.
| Bacterial Strain | Reported Potency (MIC) |
| Pseudomonas aeruginosa | 3.75 µ g/disc |
| Escherichia coli | 2 µg/mL |
| Streptococcus pyogenes | 2 µg/mL |
Role of Heterocyclic Fusion and Ring Modifications
The fusion of a heterocyclic ring, such as tetrahydropyrazine (B3061110), to the benzimidazole core is a common strategy in medicinal chemistry to create conformationally restricted analogues. This rigidity can lock the molecule into a bioactive conformation, potentially leading to increased potency and selectivity for a specific biological target. The benzimidazole nucleus itself is a versatile scaffold known to interact with a wide array of biological targets through various non-covalent interactions. researchgate.net
Fusing an additional ring creates a more complex and sterically defined shape, which can enhance binding to a target protein's binding site. For example, tricyclic benzimidazole derivatives have been explored as potent anti-inflammatory agents. nih.gov The specific nature of the fused ring—its size, heteroatom content, and degree of saturation—plays a pivotal role. The tetrahydropyrazine ring in the this compound system introduces two nitrogen atoms and a non-aromatic, flexible portion, which provides distinct structural and electronic properties compared to fusions with other rings like triazoles or pyrimidines. nih.govijpsr.com
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size (typically measured by heavy atom count). It is a key parameter in lead optimization, as it helps guide the development of compounds that achieve high potency without becoming excessively large or lipophilic, which can lead to poor pharmacokinetic properties.
Optimization strategies for a lead compound based on the this compound scaffold would involve systematic modifications to improve potency while maintaining or improving LE. This often involves exploring different substitution patterns on the aromatic and heterocyclic portions of the molecule to enhance target interactions. While specific ligand efficiency data and detailed optimization strategies for this particular compound class are not available in the reviewed literature, the general approach would focus on identifying small, potent fragments or substituents that contribute significantly to binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and understanding the physicochemical properties that govern their potency.
2D QSAR studies correlate biological activity with 2D descriptors, which are physicochemical properties calculated from the 2D representation of the molecule. These can include parameters related to lipophilicity (e.g., logP), electronics, and topology (e.g., molecular connectivity indices). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equations.
For instance, 2D QSAR studies on other series of substituted benzimidazoles have successfully created models correlating descriptors like SsOHcount (a measure of hydrogen bond donors) and chi6chain (a topological index) with antitubercular activity. Although a specific 2D QSAR analysis for this compound derivatives was not found in the searched literature, such a study would be a valuable step in rationally designing more potent analogues.
3D QSAR methods extend the analysis into three-dimensional space, considering the shape and electrostatic properties of molecules. These methods require the alignment of the set of molecules under study. The k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a 3D QSAR technique that combines molecular field analysis with a k-nearest neighbor classification algorithm. In this method, steric and electrostatic interaction energies are calculated around the aligned molecules on a grid. nih.gov These interaction energies serve as descriptors to build a QSAR model that relates the 3D properties of the molecules to their biological activity.
While no specific 3D QSAR or kNN-MFA studies on this compound derivatives have been reported in the available literature, this methodology has been successfully applied to the closely related 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) scaffold. nih.gov In that case, the models identified the importance of electrostatic fields at specific positions, suggesting that increasing the electronegativity of substituents at certain points on the core structure could enhance biological activity. nih.gov A similar approach could provide powerful insights for the optimization of this compound derivatives.
Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole Based Compounds
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. For compounds related to the 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole scaffold, docking studies have been instrumental in elucidating binding modes and identifying key amino acid residues crucial for molecular recognition.
Research on analogous benzimidazole (B57391) structures has identified a range of potential protein targets. Docking simulations have been employed to predict interactions with targets such as adenosine (B11128) receptors and the Corticotropin-Releasing Factor-1 (CRF-1) receptor. nih.govnih.gov For instance, in studies of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as CRF-1 receptor antagonists, docking analysis revealed significant interactions within the receptor's binding pocket. nih.gov Key interactions identified included hydrogen bonds with residues like Glutamic acid 196 (Glu196) and Lysine 334 (Lys334), as well as Π-Π stacking interactions with Tryptophan 9 (Trp9). nih.govnih.gov These simulations help to rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of new derivatives with enhanced binding affinity.
The primary goal of these simulations is to calculate a binding affinity or docking score, which provides a quantitative estimate of the ligand's potential efficacy. A lower, more negative score typically indicates a stronger, more favorable binding interaction.
Table 1: Example Molecular Docking Targets and Interactions for Benzimidazole-Related Scaffolds
| Target Protein | Example Scaffold | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| CRF-1 Receptor | 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole | Glu196, Lys334 | Hydrogen Bonding | nih.govnih.gov |
| CRF-1 Receptor | 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole | Trp9 | Π-Π Stacking | nih.govnih.gov |
| Thymidylate Synthase | Benzimidazole-1,3,4-oxadiazole | Not specified | Not specified | rsc.org |
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
Following molecular docking, Molecular Dynamics (MD) simulations are frequently performed to investigate the dynamic behavior and stability of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological environment by treating molecules as dynamic entities and simulating their motion based on the principles of physics.
For the CRF-1 receptor complexed with a potent 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivative (compound B18), MD simulations demonstrated that the ligand-protein interactions remained stable throughout the simulation period. nih.govnih.gov The analysis confirmed that the movement of the ligand within the binding pocket was minimal, indicating a stable binding mode, which is a desirable characteristic for a potential drug candidate. nih.gov Such simulations are crucial for validating the interactions predicted by docking and assessing the conformational changes in both the ligand and the protein upon binding. The stability of these complexes is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar activity.
This approach has been successfully applied to classes of compounds structurally related to this compound. nih.gov Through 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives, researchers have identified key pharmacophoric features responsible for CRF-1 antagonistic activity. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a 3D QSAR model generated through the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method helped to define the electrostatic and steric fields favorable for activity. nih.gov Such models are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
In Silico ADME Prediction and Optimization (Preclinical Focus)
In the early stages of drug discovery, it is critical to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. In silico ADME prediction models are widely used to assess the drug-likeness and pharmacokinetic profiles of compounds before committing to costly and time-consuming experimental studies. Numerous studies on various benzimidazole derivatives have incorporated these predictive models. mdpi.comjaptronline.comrsc.orgekb.eg
For benzimidazole derivatives, these predictions have confirmed favorable pharmacokinetic profiles, supporting their potential as drug-like molecules. ekb.eg Computational tools are used to predict a wide range of properties, including solubility, gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes. mdpi.comjaptronline.com
Table 2: Predicted In Silico ADME Properties for Representative Benzimidazole Derivatives
| ADME Parameter | Predicted Outcome/Class | Significance | Reference |
|---|---|---|---|
| Solubility | Moderately to poorly soluble | Affects absorption and formulation | mdpi.com |
| Gastrointestinal Absorption | High | Indicates potential for oral bioavailability | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Defined | Determines potential for CNS activity | mdpi.com |
| Plasma Protein Binding | Predicted | Influences drug distribution and half-life | mdpi.com |
Permeability across biological membranes is a critical factor for oral drug absorption. In silico models are often used to predict permeability as measured in experimental systems like the Caco-2 cell line (a model for the human intestinal epithelium) or the Parallel Artificial Membrane Permeability Assay (PAMPA). These predictions help to classify compounds based on their likely absorption characteristics and identify potential issues with bioavailability early in the discovery pipeline.
The metabolic stability of a compound, often assessed experimentally using liver microsome assays, determines its half-life in the body. In silico models can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. For example, computational studies on benzimidazole-1,3,4-oxadiazole derivatives have been used to predict their interaction with CYP51, a key enzyme in sterol biosynthesis, highlighting their potential as inhibitors. japtronline.com Predicting metabolic stability helps in optimizing compounds to achieve a desirable duration of action.
Efflux pumps, such as P-glycoprotein (P-gp), can actively transport drugs out of cells, reducing their intracellular concentration and limiting their efficacy and oral absorption. Computational models are used to predict whether a compound is likely to be a substrate for P-gp. Identifying potential P-gp substrates is crucial, as this can be a significant mechanism of drug resistance and a cause of poor bioavailability. This prediction is a standard component of in silico ADME screening for novel therapeutic candidates.
Future Directions and Research Opportunities for 1,2,3,4 Tetrahydropyrazino 1,2 a Benzimidazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic research will likely focus on developing more efficient and environmentally friendly methods for constructing the 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole core. Current syntheses often involve multi-step procedures that may have limitations in terms of yield and environmental impact. researchgate.net The development of green chemistry approaches is a promising avenue. researchgate.net This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields. nih.gov
Furthermore, the exploration of one-pot synthesis protocols and the use of eco-friendly catalysts, such as high surface area magnesium oxide or graphite (B72142) oxide, could offer more sustainable and cost-effective production methods. scielo.brresearchgate.net Research into solvent-free reactions or the use of greener solvents will also be crucial in minimizing the environmental footprint of synthesizing these compounds. researchgate.netscielo.br
Table 1: Comparison of Synthetic Methodologies for Benzimidazole-Related Scaffolds
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Conventional Synthesis | Multi-step reactions, often requiring harsh conditions and purification at each step. | Well-established procedures. |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, higher yields, and cleaner reaction profiles. nih.gov |
| Catalyst-Driven Reactions | Employs catalysts like graphite oxide to facilitate reactions under milder conditions. scielo.br | Increased efficiency, potential for solvent-free conditions, and catalyst reusability. scielo.br |
| Multicomponent Synthesis | Combines three or more reactants in a single step to form a complex product. nih.gov | Improved atom economy, reduced waste, and simplified procedures. nih.gov |
Exploration of Undiscovered Biological Activities and Emerging Therapeutic Areas
While derivatives of the broader benzimidazole (B57391) class have shown a wide range of biological activities, including antimicrobial and anticancer effects, the full therapeutic potential of the specific this compound scaffold remains largely untapped. researchgate.net Future research should aim to screen this compound and its derivatives against a diverse array of biological targets.
Emerging therapeutic areas of interest include neurodegenerative diseases, viral infections, and inflammatory disorders. researchgate.netresearchgate.net Given the prevalence of the benzimidazole core in compounds targeting various enzymes and receptors, there is a strong rationale for exploring the activity of this compound derivatives against novel molecular targets implicated in these diseases. High-throughput screening campaigns against panels of kinases, proteases, and G-protein coupled receptors could reveal unexpected biological activities.
Table 2: Potential Therapeutic Areas for Future Investigation
| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |
| Antiviral | The benzimidazole nucleus is a component of some antiviral drugs. researchgate.net | Viral enzymes (e.g., proteases, polymerases), host-cell factors required for viral replication. |
| Neurodegenerative Diseases | Certain benzimidazole derivatives have shown activity against neurological disorders. researchgate.net | Enzymes involved in amyloid-beta production, tau protein aggregation, oxidative stress pathways. |
| Anti-inflammatory | Anti-inflammatory properties have been reported for some benzimidazole compounds. researchgate.net | Cyclooxygenase (COX) enzymes, cytokines, and inflammatory signaling pathways. |
| Antiparasitic | Benzimidazoles are well-known for their anthelmintic properties. researchgate.net | Tubulin polymerization in parasites, parasite-specific metabolic enzymes. |
Rational Design of Highly Potent and Selective Derivatives
Future efforts in medicinal chemistry will undoubtedly focus on the rational design of this compound derivatives with high potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be pivotal in identifying the key structural features that govern biological activity. researchgate.net By systematically modifying the substituents on both the benzimidazole and pyrazine (B50134) rings, it will be possible to fine-tune the pharmacological properties of these compounds.
For instance, in the context of anticancer drug development, derivatives could be designed to selectively inhibit specific receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org This involves designing molecules that fit into the ATP-binding pocket of the target kinase, often incorporating specific hydrophobic and hydrogen-bonding moieties to enhance binding affinity and selectivity. nih.govresearchgate.net
Integration of Advanced Computational and Experimental Methodologies for Compound Optimization
The synergy between computational and experimental approaches will be instrumental in accelerating the optimization of this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding modes of these compounds with their biological targets. nih.govnih.gov
These computational predictions can guide the synthesis of more potent and selective analogs, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can help in the early identification of candidates with favorable pharmacokinetic properties, increasing the likelihood of their successful development into therapeutic agents. frontiersin.org
Table 3: Computational and Experimental Synergy in Drug Discovery
| Technique | Application | Expected Outcome |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. nih.gov | Identification of key binding interactions and guidance for rational drug design. nih.gov |
| QSAR | Correlates the chemical structure of compounds with their biological activity. nih.gov | Predictive models for the activity of unsynthesized analogs. nih.gov |
| Molecular Dynamics Simulations | Simulates the movement of a ligand-protein complex over time. nih.gov | Assessment of the stability of binding and conformational changes. nih.gov |
| In Vitro Biological Assays | Measures the biological activity of synthesized compounds against specific targets. | Experimental validation of computational predictions and determination of potency (e.g., IC50 values). |
Application as Molecular Probes in Complex Biological Systems
Beyond their therapeutic potential, derivatives of this compound could be developed as molecular probes to study complex biological systems. By incorporating fluorescent tags or other reporter groups into the molecular structure, these compounds could be used to visualize and track specific biological targets within living cells.
Such probes would be invaluable tools for basic research, enabling the elucidation of cellular pathways and the mechanisms of disease. The development of highly selective and potent ligands for a particular protein, for example, could lead to the creation of positron emission tomography (PET) imaging agents for in vivo studies. This would require the synthesis of derivatives that can be radiolabeled and that possess the appropriate pharmacokinetic properties to reach their target in the body.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole derivatives?
- Methodology : Two primary methods are widely used:
- Ugi-Adduct Post-Transformation : A base-mediated, metal-free approach involving Na₂CO₃ in DMSO at 100°C enables intramolecular indole N–H alkylation of bis-amide Ugi adducts, yielding regioselective pyrazinoindolones .
- Benzotriazole Methodology : 1-(2-aminoethyl)indoles react with aldehydes and benzotriazole in the presence of Lewis acids (e.g., AlCl₃) or protic acids (e.g., CH₃SO₃H) to form substituted derivatives in high yields .
- Key Considerations : Optimize solvent polarity and temperature to minimize side reactions.
Q. How is the antimicrobial activity of these compounds assessed?
- Protocol :
Bacterial Strains : Test against S. aureus, E. coli, P. aeruginosa using agar dilution or broth microdilution methods (MTCCB standards).
Fungal Strains : Evaluate against Aspergillus spp. and Candida albicans via disk diffusion or MIC assays .
Toxicity Screening : Use mammalian cell lines to assess selectivity indices.
- Data Interpretation : Compare inhibition zones or MIC values to reference antibiotics (e.g., ampicillin, fluconazole) .
Q. What analytical techniques confirm the structure of synthesized derivatives?
- Primary Tools :
- NMR Spectroscopy : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm) and tetrahydropyrazine CH₂ groups (δ 2.5–4.0 ppm) .
- HPLC : Monitor reaction progress and purity (>95% by area normalization) .
- Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How to address regioselectivity challenges in cyclization reactions?
- Strategies :
- Base Optimization : Use Na₂CO₃ instead of stronger bases (e.g., KOH) to suppress competing pathways .
- Solvent Effects : Polar aprotic solvents (DMSO) favor intramolecular cyclization over intermolecular coupling .
- Temperature Control : Maintain 100°C to accelerate ring closure while avoiding decomposition .
- Case Study : A 92% yield was achieved for 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide using these conditions .
Q. What strategies enable asymmetric synthesis of these compounds?
- Approaches :
- Chiral Catalysts : Employ transition-metal complexes (e.g., Ru or Rh) with phosphine ligands to induce enantioselectivity .
- Resolution Techniques : Use chiral HPLC or enzymatic kinetic resolution for racemic mixtures .
- Challenges : Low enantiomeric excess (ee) in early attempts due to flexible tetrahydropyrazine ring; rigid substituents (e.g., aryl groups) improve stereocontrol .
Q. How to interpret crystallographic data for metal complexes of this compound?
- Key Steps :
Data Collection : Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Hydrogen bonding networks (e.g., C–H⋯Cl) stabilize helical architectures .
Disorder Handling : Split occupancy modeling for disordered 2-chloroethyl chains (e.g., 52:48 ratio for C12A/C12B) .
Validation : Check R-factors (e.g., R₁ < 0.055) and thermal displacement parameters for reliability .
Q. How to evaluate structure-activity relationships (SAR) for biological activity?
- Methods :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C2/C3 to enhance antimicrobial potency .
- Pharmacophore Mapping : Identify critical motifs (e.g., carboxamide at C3) for Akt inhibition in PTEN-deficient cancer cells .
- Synergistic Studies : Combine with EGFR-TKIs (e.g., gefitinib) to assess IC₅₀ reduction in MDA-MB-468 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
